Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine
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Overview
Description
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine is a chemical compound that belongs to the class of thiazine derivatives. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyclohexyl group attached to the thiazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine typically involves the reaction of cyclohexylamine with a suitable thiazine precursor. One common method is the condensation of cyclohexylamine with 2-chloro-5,6-dihydro-4H-[1,3]thiazine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, ethanol, methanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by targeting specific signaling pathways.
Comparison with Similar Compounds
- Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-benzamide
- Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-carbamate
- Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-sulfide
Comparison: Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity. Compared to its benzamide and carbamate analogs, the amine derivative may exhibit different pharmacokinetic properties and a broader spectrum of biological activities. The sulfide analog, on the other hand, may have different redox properties and stability.
Biological Activity
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a thiazine ring, characterized by the presence of sulfur and nitrogen atoms. The molecular formula is C10H18N2S with a molecular weight of 198.33 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by targeting key enzymes involved in cell wall synthesis.
- Anticancer Properties : Studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.
- Anti-inflammatory Effects : It has demonstrated efficacy in reducing inflammation in animal models.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit caspases (e.g., caspase-3 and caspase-9), which are crucial for the apoptotic process .
- Receptor Modulation : It can bind to specific receptors or enzymes, modulating their activity and leading to downstream biological effects.
Table 1: Summary of Biological Activities
Case Studies
- Anti-apoptotic Activity : A study evaluated the anti-apoptotic effects of cyclized thiazine derivatives, including this compound. It was shown to significantly reduce tissue damage in renal ischemia/reperfusion models compared to controls .
- Caspase Inhibition : In vitro assays indicated that the compound effectively downregulated active caspase levels, suggesting a mechanism for its anticancer activity. Specifically, it demonstrated a fold change reduction in active caspase levels compared to untreated controls .
Synthetic Routes
The synthesis of this compound typically involves the reaction of cyclohexylamine with thiazine precursors under basic conditions. Common methods include:
- Condensation Reaction : Cyclohexylamine reacts with 2-chloro-5,6-dihydro-4H-[1,3]thiazine in an organic solvent like ethanol or methanol with sodium hydroxide as a base.
Comparison with Related Compounds
This compound can be compared with other thiazine derivatives to highlight its unique properties:
Compound Name | Description | Unique Features |
---|---|---|
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-benzamide | Contains a benzamide moiety | Different pharmacokinetic properties |
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-carbamate | Features a carbamate group | Varying biological activity spectrum |
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-sulfide | Sulfur-containing derivative | Distinct redox properties |
Properties
IUPAC Name |
N-cyclohexyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h9H,1-8H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUZDUIPGBMLCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NCCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368260 |
Source
|
Record name | Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99977-36-3 |
Source
|
Record name | Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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